2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634006
InChI: InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3
SMILES:
Molecular Formula: C23H31FO2Si
Molecular Weight: 386.6 g/mol

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane

CAS No.:

Cat. No.: VC18634006

Molecular Formula: C23H31FO2Si

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane -

Specification

Molecular Formula C23H31FO2Si
Molecular Weight 386.6 g/mol
IUPAC Name 2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane
Standard InChI InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3
Standard InChI Key ADUJCLGQFXMPCS-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C#CC1=C(C=CC2=C1C=CC(=C2)OCOC)F)(C(C)C)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a naphthalene ring substituted at the 1-position with an ethynyl-triisopropylsilane group, at the 2-position with fluorine, and at the 6-position with a methoxymethoxy group. The IUPAC name, 2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2940945-64-0
Molecular FormulaC23H31FO2Si\text{C}_{23}\text{H}_{31}\text{FO}_2\text{Si}
Molecular Weight386.6 g/mol
Purity97%
SMILESCC(C)Si(C(C)C)C(C)C

The ethynyl group (CC\text{C} \equiv \text{C}) facilitates participation in Sonogashira couplings, while the triisopropylsilyl (TIPS) group enhances stability and modulates reactivity. The methoxymethoxy (-OCH2OCH3) and fluoro substituents influence electronic properties, directing subsequent functionalization .

Synthesis and Manufacturing

Synthesis involves multistep transformations starting from naphthalene derivatives. A representative pathway includes:

  • Functionalization of Naphthalene:

    • Introduction of fluorine at the 2-position via electrophilic halogenation.

    • Methoxymethoxy protection at the 6-position using methoxymethyl chloride under basic conditions.

  • Ethynylation:

    • Installation of the ethynyl group via palladium-catalyzed coupling (e.g., Sonogashira reaction) with trimethylsilylacetylene, followed by desilylation.

  • Silylation:

    • Reaction with triisopropylsilyl chloride to install the TIPS group, yielding the final product .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1HalogenationF2\text{F}_2, Lewis acidIntroduce fluorine at C2
2AlkylationClCH2OCH3, K2CO3Install methoxymethoxy at C6
3Sonogashira CouplingPd(PPh3)4, CuI, TMS-acetyleneAttach ethynyl group
4DesilylationK2CO3, MeOHRemove TMS protecting group
5SilylationTriisopropylsilyl chlorideIntroduce TIPS group

Precise temperature control (0–25°C) and anhydrous conditions are critical to prevent side reactions .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules. For example, its ethynyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl structures common in kinase inhibitors .

Materials Science

In polymer chemistry, the TIPS group acts as a steric shield, enabling controlled polymerization of conjugated monomers for organic semiconductors.

Derivatization to Boronate Esters

Reaction with pinacol borane yields the boronate ester derivative (CAS: 2621932-37-2), a key intermediate in cross-coupling reactions .

Table 3: Key Derivatives and Applications

DerivativeCASApplication
Pinacol boronate ester2621932-37-2Suzuki-Miyaura coupling
Azide-functionalizedN/AClick chemistry for bioconjugation

Future Perspectives

Ongoing research explores asymmetric catalysis using chiral variants of this compound and its integration into metal-organic frameworks (MOFs) for gas storage. Advances in flow chemistry may streamline its synthesis, enhancing accessibility for industrial applications .

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